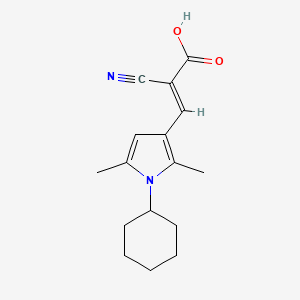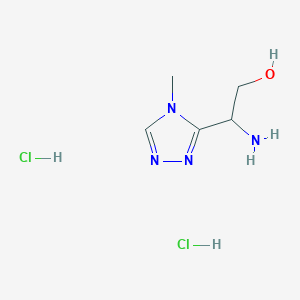![molecular formula C24H23ClFN7O B2355439 2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-56-8](/img/structure/B2355439.png)
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a multifaceted compound featuring both aromatic and heterocyclic structures. Its distinct molecular architecture allows it to interact with a variety of biological targets, making it a subject of interest in numerous scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically starts with 2-chloro-6-fluorobenzoic acid. This acid undergoes a series of reactions such as amination, cyclization, and coupling reactions to form the desired product. The process often includes:
Chlorination and fluorination reactions to introduce the chloro and fluoro groups.
Coupling with pyrazolo[3,4-d]pyrimidine derivatives under specific catalytic conditions to form the core structure.
Reaction with 4-phenylpiperazine to introduce the piperazine ring.
Industrial production methods: Industrially, the production scale involves batch processes in controlled environments to ensure purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for large-scale production, with purification steps including recrystallization or chromatography.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might involve hydrogenation, yielding amines from nitro groups.
Substitution: Halogen groups (chloro, fluoro) are prone to nucleophilic substitution under basic conditions, forming various derivatives.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major products formed:
Hydroxylated and reduced derivatives of the original compound, each having different potential biological activities.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships.
Biology: It’s utilized in studies to understand its interactions with various biological macromolecules, including proteins and enzymes.
Medicine: Potential therapeutic applications include acting as a lead compound in the development of new pharmaceuticals, particularly targeting neurological or oncological pathways.
Industry: Its unique chemical properties are exploited in the manufacturing of specialty chemicals and in material science research.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular targets: Often involves binding to receptor sites on proteins, modulating their activity.
Pathways involved: Can include inhibition of enzyme activity, altering signal transduction pathways, or interfering with DNA synthesis.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives:
2-chloro-6-fluoro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-6-fluoro-N-(2-(4-(phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These compounds share structural similarities but differ in their side groups and specific substitutions, which can result in differing biological activities and physical properties, making each unique for targeted applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN7O/c25-19-7-4-8-20(26)21(19)24(34)27-9-10-33-23-18(15-30-33)22(28-16-29-23)32-13-11-31(12-14-32)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,27,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRIGRKNSVZELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)
![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)


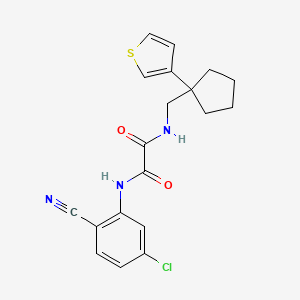
![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
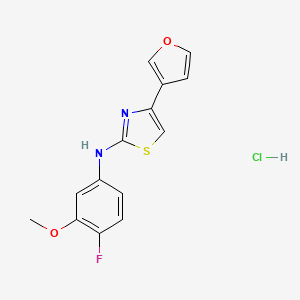
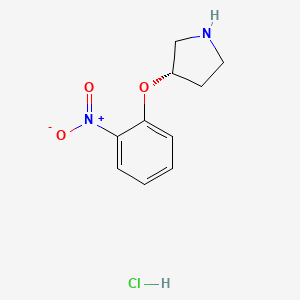

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)
